6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Vorbereitungsmethoden
The synthesis of 6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst. The reaction is often carried out under reflux conditions in solvents such as glacial acetic acid or ethanol . Industrial production methods may involve microwave irradiation to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like bromine or chlorine
Wissenschaftliche Forschungsanwendungen
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits cytotoxic properties and is being studied for its potential as an anticancer agent
Materials Science: This compound is used in the development of organic semiconductors and light-emitting materials.
Energy Storage: It is being explored as a redox-active material for nonaqueous redox flow batteries due to its high stability and low reduction potential.
Wirkmechanismus
The primary mechanism of action for 6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s planar structure allows it to insert between DNA base pairs, interfering with essential biological processes .
Vergleich Mit ähnlichen Verbindungen
6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its heptyl and methyl substituents, which enhance its lipophilicity and biological activity. Similar compounds include:
6-methyl-6H-indolo[2,3-b]quinoxaline: Lacks the heptyl group, resulting in different solubility and biological properties.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine substituent, which alters its electronic properties and reactivity.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields
Eigenschaften
Molekularformel |
C22H25N3 |
---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
6-heptyl-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3/c1-3-4-5-6-9-14-25-20-13-12-16(2)15-17(20)21-22(25)24-19-11-8-7-10-18(19)23-21/h7-8,10-13,15H,3-6,9,14H2,1-2H3 |
InChI-Schlüssel |
YGXQPIPRAQNFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.